molecular formula C₁₁H₉N₃O₃ B1142033 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione CAS No. 92260-82-7

4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione

Cat. No. B1142033
CAS RN: 92260-82-7
M. Wt: 231.21
InChI Key:
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Description

4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione is a complex heterocyclic compound. Research on similar compounds has focused on their synthesis and potential biological activities, although specific studies on this compound are limited.

Synthesis Analysis

  • Novel tricyclic ring systems derived from 3-benzazepines have been synthesized using unusual reactions, such as the Stiles reaction, which might be relevant to the synthesis of our target compound (Gallaschun & Schnur, 1990).

Molecular Structure Analysis

  • The molecular structure of similar compounds, like benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylates, has been studied, revealing specific conformations and dihedral angles which could be comparable to our compound of interest (Govindaraj et al., 2014).

Chemical Reactions and Properties

  • The synthesis of related compounds involves various chemical reactions, such as 1,3-dipolar cycloadditions and base-promoted recyclisation, which could be relevant for understanding the chemical reactivity of our compound (Ashwood et al., 1989).

Physical Properties Analysis

  • The synthesis and characterization of similar heterocyclic compounds provide insights into their physical properties, which might be extrapolated to understand the physical characteristics of our compound (Yavari et al., 2017).

Chemical Properties Analysis

  • Research on similar compounds, like benzoxazepine derivatives, provides insights into their chemical properties, such as their reactivity under various conditions, which could be indicative of the chemical behavior of our compound (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Transformation

  • Novel derivatives of similar structures have been synthesized through various methods. For example, Ashwood et al. (1989) prepared 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones from benzoxazepindiones using 1,3-dipolar cycloadditions, leading to novel routes for benzodiazepin-6-ones (Ashwood et al., 1989).

Novel Tricyclic Ring Systems

  • Gallaschun and Schnur (1990) synthesized two novel tricyclic ring systems derived from 3-benzazepines, showing diverse applications in chemical synthesis (Gallaschun & Schnur, 1990).

Crystal Structure Analysis

  • The crystal structures of related compounds were analyzed by Govindaraj et al. (2014), providing insights into the conformation and bonding patterns of such molecules (Govindaraj et al., 2014).

Application in pH-sensitive Probes

  • Kirilyuk et al. (2003) developed pH-sensitive spin probes using derivatives of 4,5-dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione, showcasing its potential in biochemical sensing technologies (Kirilyuk et al., 2003).

Antitumor Applications

  • Yin et al. (2015) synthesized derivatives showing significant antiproliferative activities, indicating their potential in cancer treatment (Yin et al., 2015).

Antibacterial and Antifungal Properties

  • Compounds with similar structures demonstrated notable antimicrobial activities, as evidenced by the research of Demchenko et al. (2021) and others (Demchenko et al., 2021).

properties

IUPAC Name

(10Z)-10-hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10-6-2-1-3-7-9(6)14(11(16)12-7)5-4-8(10)13-17/h1-3,17H,4-5H2,(H,12,16)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFMUFXBAIBWKI-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C3=C(C=CC=C3NC2=O)C(=O)/C1=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione

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